![molecular formula C13H11F2N3S B4364522 7-(difluoromethyl)-2-methyl-5-(5-methyl-2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4364522.png)
7-(difluoromethyl)-2-methyl-5-(5-methyl-2-thienyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
7-(difluoromethyl)-2-methyl-5-(5-methyl-2-thienyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the pyrazolopyrimidine family and has a unique chemical structure that makes it a promising candidate for various pharmacological studies.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-2-methyl-5-(5-methyl-2-thienyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways. For instance, this compound has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in the regulation of cell cycle progression. Moreover, this compound has also been reported to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
7-(difluoromethyl)-2-methyl-5-(5-methyl-2-thienyl)pyrazolo[1,5-a]pyrimidine has been shown to possess several biochemical and physiological effects. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. Moreover, this compound has also been shown to possess anti-inflammatory and neuroprotective properties, which may be attributed to its ability to inhibit specific enzymes and signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-(difluoromethyl)-2-methyl-5-(5-methyl-2-thienyl)pyrazolo[1,5-a]pyrimidine is its potent pharmacological activity against various diseases. This compound has shown promising results in preclinical studies, making it a potential candidate for further clinical development. However, one of the limitations of this compound is its complex synthesis process, which may limit its availability for large-scale studies.
Future Directions
There are several future directions for the research on 7-(difluoromethyl)-2-methyl-5-(5-methyl-2-thienyl)pyrazolo[1,5-a]pyrimidine. One of the main areas of interest is the development of novel derivatives of this compound with improved pharmacological properties. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, the development of efficient and scalable synthesis methods for this compound may facilitate its large-scale production and clinical development.
In conclusion, 7-(difluoromethyl)-2-methyl-5-(5-methyl-2-thienyl)pyrazolo[1,5-a]pyrimidine is a promising compound with potential applications in drug development. This compound has shown potent anticancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of this compound and its potential applications in clinical settings.
Scientific Research Applications
7-(difluoromethyl)-2-methyl-5-(5-methyl-2-thienyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in drug development. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the potent anticancer activity of this compound against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, this compound has also been shown to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammatory and neurological disorders.
properties
IUPAC Name |
7-(difluoromethyl)-2-methyl-5-(5-methylthiophen-2-yl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3S/c1-7-5-12-16-9(11-4-3-8(2)19-11)6-10(13(14)15)18(12)17-7/h3-6,13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUYXMRTAOPLIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC(=NN3C(=C2)C(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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